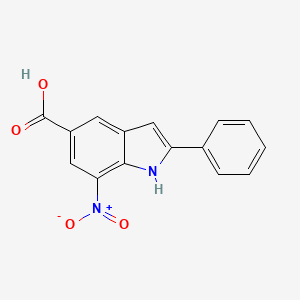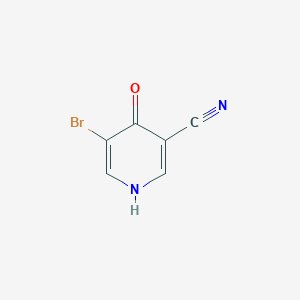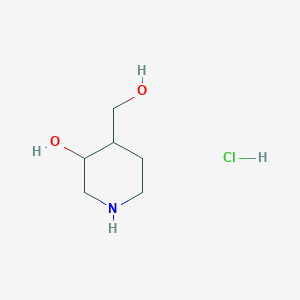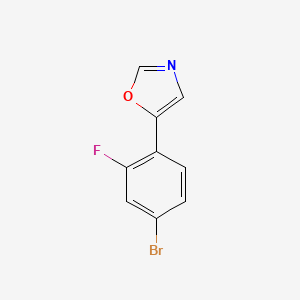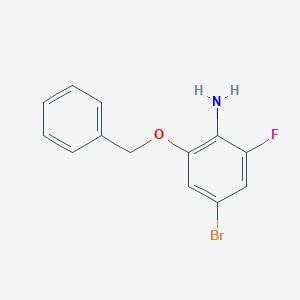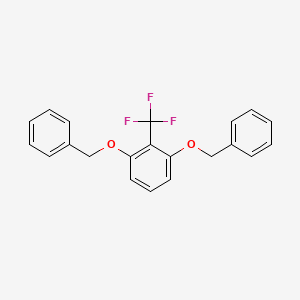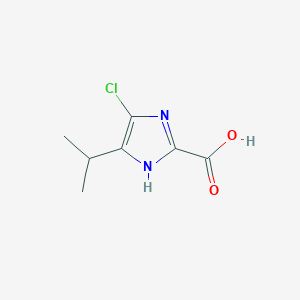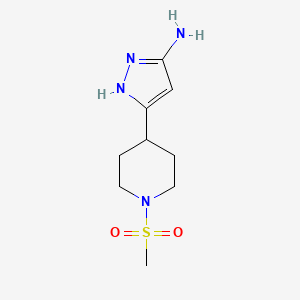
4-溴-5-甲基-1H-咪唑-2-甲酸乙酯
描述
Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is a chemical compound with the CAS Number: 1171125-20-4 . It has a molecular weight of 233.06 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is 1S/C7H9BrN2O2/c1-3-12-7(11)6-9-4(2)5(8)10-6/h3H2,1-2H3,(H,9,10) . The compound has a molecular formula of C7H9BrN2O2 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate are not available, imidazole compounds are known to form coordination compounds with Co (2+), which can inhibit photosynthetic electron flow and ATP-synthesis .Physical And Chemical Properties Analysis
Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is a solid compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 233.06 and a molecular formula of C7H9BrN2O2 .科学研究应用
- The compound’s structural features make it suitable for targeting specific enzymes, receptors, or proteins. For instance, imidazole-containing drugs like metronidazole and omeprazole have proven clinical efficacy .
Medicinal Chemistry and Drug Development
These applications highlight the versatility of ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate in diverse scientific contexts. Further research and exploration will uncover additional uses and potential breakthroughs. If you’d like more information on any specific application, feel free to ask .
安全和危害
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various targets due to their broad range of chemical and biological properties
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple pathways could potentially be affected
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could potentially have multiple effects at the molecular and cellular level
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c
属性
IUPAC Name |
ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-9-4(2)5(8)10-6/h3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJIHIQCNQSAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(N1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

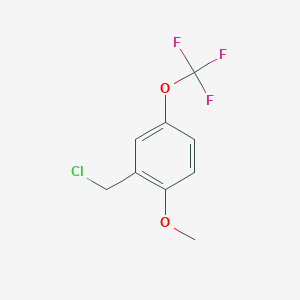

![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)
